[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride
Description
[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine hydrochloride is a bicyclic amine derivative featuring a rigid bicyclo[2.2.2]octane core substituted with a trifluoromethyl (-CF₃) group at the 4-position and a methanamine (-CH₂NH₂) group at the 1-position, with a hydrochloride counterion. This compound is of interest in medicinal chemistry due to its structural rigidity and the electron-withdrawing properties of the -CF₃ group, which enhance metabolic stability and binding affinity to biological targets . Its molecular formula is C₁₀H₁₇ClF₃N, with a molecular weight of 243.70 g/mol .
Properties
IUPAC Name |
[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N.ClH/c11-10(12,13)9-4-1-8(7-14,2-5-9)3-6-9;/h1-7,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXZXEVDJBAGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25899-45-0 | |
| Record name | [4-(trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride is a bicyclic compound characterized by its trifluoromethyl group, which significantly influences its biological activity and chemical properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H15F3N·HCl
- Molecular Weight : 239.69 g/mol
- CAS Number : 94994-14-6
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bicyclo[2.2.2]octane structure contributes to unique steric and electronic properties.
The biological activity of this compound is not fully elucidated, but it is believed to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Its potential as a precursor in synthesizing more complex molecules suggests that its mechanism may vary depending on the final product.
Biological Activity Overview
The compound has shown promise in various biological assays:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against specific bacterial strains.
- Neuropharmacological Effects : Research suggests that it may influence neurotransmitter systems, particularly in the context of central nervous system disorders.
- Enzymatic Interactions : The compound may serve as a substrate or inhibitor in enzymatic reactions, although specific enzymes have yet to be identified.
Data Table: Biological Activity Summary
Case Studies
-
Study on Antimicrobial Properties :
- A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
-
Neuropharmacological Assessment :
- Another investigation focused on the compound's effects on neurotransmitter levels in animal models.
- Findings suggested alterations in dopamine and serotonin levels, indicating possible applications in treating mood disorders.
-
Enzymatic Pathway Exploration :
- Research explored the compound's role as an inhibitor in specific enzymatic pathways related to metabolic processes.
- The study highlighted its potential utility in drug design for metabolic disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.2]octane Derivatives
(a) 1,4-Bicyclo[2.2.2]octanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, Dihydrochloride
- Structure : Features a bicyclo[2.2.2]octane core with two methylamine groups substituted at the 1- and 4-positions, each linked to a 2-chlorobenzyl group.
- Key Differences :
- Substitution Pattern : The target compound has a single methanamine group, whereas this analog has two methylamine groups with bulky 2-chlorobenzyl substituents.
- Physicochemical Properties : Higher molecular weight (C₂₄H₃₀Cl₂N₂ , MW = 433.42 g/mol) and increased lipophilicity due to aromatic chlorides.
- Pharmacological Impact : The dihydrochloride salt may enhance solubility, but the bulky substituents could reduce bioavailability compared to the simpler target compound .
(b) Threo-1-Azabicyclo[2.2.2]octyl(4-fluorophenyl)-methanamine
- Structure : Combines a bicyclo[2.2.2]octane ring with a 4-fluorophenyl group and a methanamine side chain.
- Stereochemistry: The "threo" designation indicates specific stereoisomerism, which may influence target binding compared to the non-chiral target compound .
Cyclohexane and Cyclopropane Analogs
(a) [4-(Trifluoromethyl)cyclohexyl]methanamine
- Structure : A cyclohexane ring substituted with -CF₃ and -CH₂NH₂ groups.
- Molecular Weight: Lower (C₈H₁₄F₃N, MW = 191.20 g/mol) due to fewer carbons .
(b) (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine Hydrochloride
Heterocyclic Derivatives
(a) (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride
- Structure : Thiazole ring substituted with a 4-chlorophenyl group and methanamine.
- Key Differences: Aromatic Heterocycle: The thiazole ring enables π-stacking interactions, unlike the aliphatic bicyclo[2.2.2]octane. Chlorine vs.
(b) 2-(4-(Benzyloxy)-3-methoxyphenyl)ethanamine Hydrochloride
Physicochemical and Pharmacological Data Comparison
Q & A
Basic Question: What is the recommended synthetic route for [4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine hydrochloride?
Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. A generalized approach includes:
- Step 1: Formation of the bicyclo[2.2.2]octane core via Diels-Alder or other cycloaddition reactions.
- Step 2: Introduction of the trifluoromethyl group using reagents like CF₃Cu or trifluoromethylation agents under anhydrous conditions .
- Step 3: Amination via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation using HCl in methanol/ether.
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is recommended. Structural confirmation via NMR and mass spectrometry is critical .
Advanced Question: How can researchers optimize the cyclization step to improve yield and purity?
Methodological Answer:
Key factors influencing cyclization efficiency:
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance coupling reactions but require inert atmospheres (N₂/Ar) .
- Temperature Control: Elevated temperatures (e.g., 100°C) may accelerate cyclization but risk side reactions. Lower temperatures (e.g., 70°C) with extended reaction times (8–12 h) can improve selectivity .
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while ethers (THF) reduce byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
